molecular formula C9H14OSi B1583874 3-(Trimethylsilyl)phenol CAS No. 17881-95-7

3-(Trimethylsilyl)phenol

Cat. No.: B1583874
CAS No.: 17881-95-7
M. Wt: 166.29 g/mol
InChI Key: ZZSAAXNTJKNMDX-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)phenol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to the phenol ring. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the phenol molecule .

Biochemical Analysis

Biochemical Properties

It is known that trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, are often used in organic chemistry to protect functional groups during chemical synthesis . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Trimethylsilyl groups are known to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that this compound may interact with biomolecules in a similar way.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)phenol can be synthesized through the silylation of phenol. The most common method involves the reaction of phenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via an S_N2-like mechanism, where the phenol attacks the silicon atom, resulting in the formation of the trimethylsilyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trimethylsilyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Bis(trimethylsilyl)acetamide
  • Tetramethylsilane

Comparison

3-(Trimethylsilyl)phenol is unique due to its specific application in protecting phenol groups. While other trimethylsilyl compounds like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation, they do not offer the same specificity for phenol protection. Tetramethylsilane, on the other hand, is primarily used as a reference compound in nuclear magnetic resonance spectroscopy .

Properties

IUPAC Name

3-trimethylsilylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSAAXNTJKNMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294496
Record name 3-(trimethylsilyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-95-7
Record name NSC96827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(trimethylsilyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer and reflux condenser, and connected to a mineral oil bubbler, was flushed with a stream of argon. The flask was charged with substituted phenol (B) (200 g, 800 mmol), fresh magnesium turnings (21.6 g, 0.89 mol), THF (900 ml), and maintained at about 0° C. in an ice bath. Methyl iodide (2 ml) was added as the catalyst to initiate reaction. The reaction was kept under control by carefully applying and removing the ice bath as necessary to counter the significant heat generated. The resulting mixture was gently heated to reflux for 30 min to drive the reaction to completion, as evidenced by the dissolution of the magnesium. Once again the mixture was cooled to 0° C. in an ice bath, and chlorotrimethylsilane (133.5 g, 1.2 moles) was added. The resulting mixture was gently refluxed and monitored by thin layer chromatography (TLC) to completion. The mixture was subsequently cooled to about 0° C., and 800 ml of water was slowly added to hydrolyze the silyl ether and magnesium salts. The organic layer was separated, washed with 2×100 ml portions of brine and dried over sodium sulfate. Removal of the volatile solvents provided 3-trimethylsilylphenol (C) as a yellow oil, further purified by flash chromatography (ligroin 950:ether=15:1) 116 g, 85% yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
133.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
800 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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